Cas no 74474-29-6 (1,2-Ethanediamine,N1,N1-diethyl-N2-methyl-N2-phenyl-)

1,2-Ethanediamine,N1,N1-diethyl-N2-methyl-N2-phenyl- structure
74474-29-6 structure
Product Name:1,2-Ethanediamine,N1,N1-diethyl-N2-methyl-N2-phenyl-
Numero CAS:74474-29-6
MF:C13H22N2
MW:206.327183246613
CID:580159
PubChem ID:231906
Update Time:2025-04-19

1,2-Ethanediamine,N1,N1-diethyl-N2-methyl-N2-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-Ethanediamine,N1,N1-diethyl-N2-methyl-N2-phenyl-
    • AMMONIUM, DIETHYLMETHYL(m-TOLYL)-, IODIDE
    • diethyl-methyl-(3-methylphenyl)azanium iodide
    • Diethylmethyl(m-tolyl)ammonium iodide
    • LS-17596
    • N,N-Diaethyl-N-methyl-m-toluidinium, Jodid
    • N,N-Diaethyl-N'-methyl-N'-phenyl-aethylendiamin
    • N,N-diethyl-N-methyl-m-toluidinium, iodide
    • N,N-diethyl-N'-methyl-N'-phenyl-ethylenediamine
    • N-Methyl-N-(2-diaethylamino-aethyl)-anilin
    • Ethylenediamine, N,N-diethyl-N'-methyl-N'-phenyl-
    • 74474-29-6
    • KV37400000
    • NIOSH/KV3740000
    • 1335 F
    • N,N-Diethyl-N'-methyl-N'-phenylethylenediamine
    • NSC28738
    • N~1~,N~1~-diethyl-N~2~-methyl-N~2~-phenyl-1,2-ethanediamine
    • N~1~,N~1~-Diethyl-N~2~-methyl-N~2~-phenylethane-1,2-diamine
    • DTXSID20995984
    • NSC-28738
    • N1,N1-Diethyl-N2-methyl-N2-phenylethane-1,2-diamine
    • AKOS005306953
    • SCHEMBL10893135
    • Inchi: 1S/C13H22N2/c1-4-15(5-2)12-11-14(3)13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3
    • Chiave InChI: GUZZRZFJWKNPHZ-UHFFFAOYSA-N
    • Sorrisi: N(CC)(CC)CCN(C)C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 206.178
  • Massa monoisotopica: 206.178
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 6
  • Complessità: 149
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 6.5Ų

Proprietà sperimentali

  • Densità: 0.949
  • Punto di ebollizione: 287.9°Cat760mmHg
  • Punto di infiammabilità: 118.1°C
  • Indice di rifrazione: 1.533
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd